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DURHAM, NC – A promising new oxazolidinone antibiotic, designated T145, has been

synthesized and characterized, demonstrating potent activity against Mycobacterium

tuberculosis and low cellular toxicity. This technical guide provides an in-depth overview of the

discovery, characterization, and experimental evaluation of T145, offering valuable insights for

researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction
The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel

therapeutics. Oxazolidinones are a critical class of antibiotics in the current standard-of-care

regimen for MDR-TB.[1] However, existing drugs in this class are associated with significant

safety concerns, highlighting the urgent need for next-generation compounds with improved

therapeutic profiles.[1] T145, a novel oxazolidinone derived from an oxanthrene scaffold, has

emerged as a promising candidate to address this unmet medical need.[1]

Discovery and Synthesis
The development of T145 was part of a broader effort to synthesize and evaluate novel

oxazolidinone antibiotics. Researchers synthesized T145 alongside other regioisomers to

investigate the structure-activity relationship of substitutions on the oxanthrene scaffold.[1] The

synthesis of these compounds provides a basis for further medicinal chemistry efforts to

optimize antitubercular agents.
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In Vitro Efficacy and Toxicity
The inhibitory activity of T145 was evaluated against Mycobacterium tuberculosis, the

causative agent of tuberculosis. In addition to its potent antimycobacterial activity, T145 was

assessed for its cellular toxicity in a human monocyte-derived macrophage model of infection.

[1]

Table 1: Biological Activity of T145
Assay Endpoint Result Reference

Antimycobacterial

Activity

Minimum Inhibitory

Concentration (MIC)

against M.

tuberculosis

Potent [1]

Cytotoxicity
Human Monocyte-

Derived Macrophages
Low Cellular Toxicity [1]

Experimental Protocols
The following section details the key experimental methodologies employed in the

characterization of T145.

4.1. Antimycobacterial Activity Assay
The antimycobacterial activity of T145 was determined by measuring its Minimum Inhibitory

Concentration (MIC) against Mycobacterium tuberculosis. This assay is a standard method to

quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a

microorganism after overnight incubation.

4.2. Cellular Toxicity Assay
The toxicity of T145 was evaluated in a human monocyte-derived macrophage infection model.

This cellular model provides a more physiologically relevant system to assess potential toxicity

to human cells, which is a critical parameter for any new drug candidate.

Logical Relationship of T145 Development
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The following diagram illustrates the logical workflow from the identification of the need for new

tuberculosis treatments to the specific evaluation of T145.
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T145 Development Workflow

Discovery and Characterization of p145, a Tyrosine
Kinase-Associated Protein in Gastric Cancer
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A Technical Whitepaper

This document provides a comprehensive overview of the discovery and characterization of

p145, a protein with associated tyrosine kinase activity identified in a human gastric carcinoma

cell line. This whitepaper is intended for researchers, scientists, and professionals in the fields

of oncology and cell signaling.

Executive Summary
A protein with a molecular weight of 145,000 Daltons, designated p145, has been identified and

characterized from a human gastric carcinoma cell line.[2][3] This transmembrane glycoprotein

exhibits associated tyrosine kinase activity and is phosphorylated on both tyrosine and serine

residues in vivo.[2][3] The phosphorylation of p145 appears to be regulated by an unidentified

factor, suggesting its potential role in novel signaling pathways in cancer.[2][3]

Discovery
The p145 protein was initially detected through Western blot analysis using antibodies specific

for phosphotyrosine.[2][3] This discovery was made in a human gastric carcinoma cell line,

where p145 was observed to be phosphorylated on tyrosine residues.[2][3]

Biochemical Characterization
Subsequent characterization revealed that p145 is a cysteine-rich transmembrane

glycoprotein.[2][3] Metabolic labeling experiments with ³²P-orthophosphate confirmed that the

protein is phosphorylated on both tyrosine and serine residues within the cell.[3]

Table 2: Summary of p145 Characteristics
Characteristic Description Reference

Molecular Weight 145,000 Daltons (p145) [2][3]

Protein Type Transmembrane glycoprotein [2][3]

Post-Translational

Modifications

Phosphorylated on tyrosine

and serine residues
[2][3]

Associated Enzymatic Activity Protein tyrosine kinase [2][3]

Cellular Location Cell membrane [3]
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Experimental Protocols
The characterization of p145 involved several key experimental techniques, as detailed below.

4.1. Western Blot Analysis
Western blotting with anti-phosphotyrosine antibodies was the primary method used for the

initial detection of p145. This technique allows for the specific identification of proteins that are

phosphorylated on tyrosine residues.

4.2. Metabolic Labeling
Cells were metabolically labeled with ³²P-orthophosphate to demonstrate the in vivo

phosphorylation of p145. Subsequent immunoprecipitation and analysis of the incorporated

radioactivity confirmed phosphorylation on both tyrosine and serine residues.

4.3. In Vitro Kinase Assay
To assess the enzymatic activity of p145, the protein was immunoprecipitated using

phosphotyrosine antibodies. An in vitro kinase assay was then performed, which demonstrated

that p145 has a strong associated protein kinase activity, leading to its autophosphorylation on

tyrosine residues.[2][3]

Signaling and Regulation
The tyrosine phosphorylation of p145, both in vivo and in vitro, was not affected by the addition

of known growth factors, suggesting that it is not a receptor for these specific ligands.[3]

However, a rapid dephosphorylation of p145 was observed when cells were exposed to a low

pH environment.[3] This condition is known to cause the dissociation of ligands from their

receptors, implying that the kinase activity associated with p145 is likely activated by an as-yet-

unidentified ligand or factor.[3]

Diagram of p145 Regulation Hypothesis
The following diagram illustrates the proposed regulatory mechanism of p145 phosphorylation.
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Hypothesized Regulation of p145 Activity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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